
Bis(diethylamino)chlorophosphine
Overview
Description
Bis(diethylamino)chlorophosphine (CAS 685-83-6) is an organophosphorus compound with the formula ClP(NEt₂)₂. It is widely used in organic synthesis, particularly in phosphorylation reactions and as a precursor for phosphorus-containing ligands. Its reactivity stems from the electrophilic phosphorus center, which facilitates nucleophilic substitutions. Key applications include synthesizing nucleoside phosphonates (e.g., antiviral agents) and asymmetric hydrogenation catalysts . The compound is typically a liquid at room temperature and requires careful handling due to its corrosive nature .
Preparation Methods
Bis(diethylamino)chlorophosphine is synthesized by treating phosphorus trichloride (PCl3) with diethylamine (Et2NH). The reaction proceeds as follows: [ 4 \text{Et}_2\text{NH} + \text{PCl}_3 \rightarrow (\text{Et}_2\text{N})_2\text{PCl} + 2 \text{Et}_2\text{NH}_2\text{Cl} ] This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
Bis(diethylamino)chlorophosphine undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with lithium reagents to form lithium derivatives.
Hydrolysis: The compound can be hydrolyzed to form phosphoric acid derivatives.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Scientific Research Applications
Organic Synthesis
Bis(diethylamino)chlorophosphine is extensively used as a reagent in the synthesis of various organophosphorus compounds. It facilitates the formation of phosphines and phosphine oxides, which are crucial intermediates in organic chemistry. Its ability to donate a group allows for the modification of biomolecules, leading to the formation of phosphoramidates and other phosphorus-containing compounds .
Medicinal Chemistry
The compound plays a significant role in the pharmaceutical industry, particularly in the synthesis of biologically active molecules. A notable application includes its use in the selective Lewis acid-catalyzed assembly of phosphonomethyl ethers, which are essential in the synthesis of antiretroviral agents like tenofovir, used in HIV treatment . The method demonstrated high yields and selectivity, showcasing this compound's utility in drug development.
Material Science
In material science, this compound is employed in creating advanced materials such as polymers and coordination compounds. Its reactivity allows for the development of electronic and optoelectronic thin films, as well as functional coatings that enhance material properties . The compound's versatility makes it suitable for applications in energy generation and storage technologies.
Case Study 1: Synthesis of Tenofovir
A study conducted at MIT highlighted the use of this compound in synthesizing tenofovir through a three-step process involving Lewis acid catalysis. This method allowed for efficient coupling reactions with various dioxolanes, achieving high group selectivity and yield. The success of this synthesis underscores the compound's importance in developing effective antiretroviral therapies .
Case Study 2: Hydrolysis Reactions
Research has shown that this compound can undergo hydrolysis to form phosphoric acid derivatives. This property is leveraged in biochemical applications where modifications to biological molecules are necessary. The compound's reactivity with water under controlled conditions can lead to useful products for further chemical transformations .
Mechanism of Action
The mechanism of action of bis(diethylamino)chlorophosphine involves its ability to act as a source of phosphorus dichloride (PCl2+). This allows it to participate in various chemical reactions, including nucleophilic substitution and coordination with metal centers. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis(diisopropylamino)chlorophosphine (CAS 56183-63-2)
Structure : ClP(N(i-Pr)₂)₂.
- Molecular Weight : 266.79 g/mol vs. 210.68 g/mol for the diethyl analogue.
- Physical State : White to pale yellow crystalline powder (mp: 100–104°C) , contrasting with the diethyl variant’s liquid state.
- Applications : Drug synthesis (e.g., antibiotics, peptides) and hydroformylation catalysis .
- Safety : Classified as a skin/eye corrosive (Category 1B/1) , similar to the diethyl analogue’s H314 hazard .
Bis(dimethylamino)chlorophosphine (CAS 3348-44-5)
Structure : ClP(NMe₂)₂.
- Molecular Weight : 156.57 g/mol .
- Reactivity : Smaller dimethyl groups reduce steric hindrance, enhancing reactivity toward nucleophiles compared to diethyl/diisopropyl analogues.
- Applications: Intermediate in agrochemicals and flame retardants. Limited evidence in medicinal chemistry compared to diethyl/diisopropyl versions.
Dichloro(phenyl)phosphine (CAS 644-97-3)
Structure : Cl₂PPh.
- Molecular Weight : 180.98 g/mol .
- Reactivity : More electrophilic due to electron-withdrawing phenyl and chlorine groups, enabling rapid reactions with alcohols/thiols.
- Applications : Precursor for ligands in catalysis and flame retardants .
- Safety: Highly corrosive (UN 3265) but lacks amino group-related hazards .
Comparative Data Table
Research Findings and Reactivity Insights
- Synthetic Efficiency: this compound achieves moderate yields (37–42%) in boronic acid-mediated phosphorylations , while steric effects in diisopropyl analogues may reduce reaction rates but enhance selectivity in multi-step syntheses .
- Catalytic Use : Both diethyl and diisopropyl variants serve as precursors for phosphorus ligands in hydroformylation, with steric bulk influencing catalyst performance .
- Safety Handling : All compounds require stringent precautions (e.g., gloves, respirators) due to corrosion risks .
Biological Activity
Bis(diethylamino)chlorophosphine is an organophosphorus compound with the chemical formula , where "Et" represents the ethyl group. This colorless liquid is primarily utilized as a reagent in various chemical syntheses, particularly in the preparation of phosphonates and phosphoramidites, which are key intermediates in nucleic acid chemistry and other biological applications.
Synthesis
The synthesis of this compound typically involves the reaction of phosphorus trichloride with diethylamine:
This reaction showcases its utility in generating phosphonylated compounds, which are important in medicinal chemistry and biochemistry.
This compound acts as a phosphitylating agent, facilitating the formation of phosphodiester bonds in nucleic acids. This property is crucial for synthesizing oligonucleotides with enhanced stability and biological activity. The compound can effectively phosphitylate hydroxyl groups on nucleosides, allowing for the construction of modified oligonucleotides that exhibit improved nuclease resistance and cellular uptake.
Applications in Nucleic Acid Chemistry
Research indicates that this compound is instrumental in synthesizing H-phosphonates of amino acids such as serine and threonine. These H-phosphonates can subsequently be used to create phosphate diester bonds with nucleosides, highlighting their relevance in oligonucleotide synthesis and therapeutic applications .
Case Studies
- Phosphitylation Reactions : A study demonstrated that this compound was employed to prepare H-phosphonates from amino acids, which were then used to form nucleoside derivatives. The efficiency of this process underscores the compound's significance in developing therapeutic oligonucleotides .
- Therapeutic Applications : Modified oligonucleotides synthesized using this compound have shown promise as therapeutic agents in antisense strategies and ribozyme-based therapies. These compounds exhibit reduced charge compared to traditional phosphonate linkages, enhancing their ability to penetrate cellular membranes .
Toxicological Profile
While this compound has valuable applications, it is important to consider its safety profile. The compound is classified as a corrosive liquid and can cause skin irritation upon contact. Inhalation may lead to respiratory distress, emphasizing the need for careful handling and appropriate safety measures during laboratory use .
Comparative Data Table
Property | This compound |
---|---|
Molecular Formula | C₈H₂₀ClN₂P |
Molecular Weight (g/mol) | 202.68 |
CAS Number | 685-83-6 |
Biological Applications | Nucleic acid synthesis |
Toxicity Level | Corrosive; causes skin irritation |
Safety Precautions | Avoid contact with skin/eyes; use in fume hood |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing bis(diethylamino)chlorophosphine, and what precautions are critical during synthesis?
this compound is synthesized via the reaction of phosphorus trichloride (PCl₃) with diethylamine under anhydrous conditions. Key steps include:
- Maintaining a stoichiometric ratio of 1:2 (PCl₃ to diethylamine) to avoid side reactions.
- Conducting the reaction in an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
- Using dry solvents (e.g., toluene or hexane) and rigorously drying glassware to mitigate moisture sensitivity .
- Purification via vacuum distillation to isolate the product from byproducts like HCl and unreacted amines.
Q. How does this compound function as a ligand in transition-metal-catalyzed reactions?
The compound acts as a monodentate ligand, coordinating to transition metals (e.g., palladium) through its phosphorus atom. Its electron-donating diethylamino groups enhance the metal’s electron density, facilitating oxidative addition steps in cross-coupling reactions. This property is critical in Buchwald-Hartwig amination, where it stabilizes Pd(0) intermediates and accelerates reductive elimination .
Advanced Research Questions
Q. What strategies optimize the stability of this compound in moisture-sensitive reactions?
Advanced methodologies include:
- Solvent selection : Using hydrophobic solvents (e.g., dichloromethane) to minimize water ingress.
- Additive incorporation : Introducing molecular sieves or desiccants (e.g., MgSO₄) to sequester trace moisture.
- In situ generation : Preparing the reagent immediately before use to reduce storage-related degradation.
- Low-temperature conditions : Conducting reactions at –20°C to slow hydrolysis kinetics .
Q. How do steric and electronic properties of this compound compare to analogous phosphines (e.g., bis(diisopropylamino)chlorophosphine) in catalysis?
- Steric effects : The smaller diethylamino groups reduce steric hindrance compared to bulkier diisopropylamino analogs, enabling faster substrate coordination.
- Electronic effects : Diethylamino groups provide moderate electron donation, balancing metal-center reactivity and stability. In contrast, electron-withdrawing substituents (e.g., Cl) on phosphorus decrease electron density, slowing catalytic cycles.
- Case study : In Suzuki-Miyaura coupling, this compound achieves higher yields for aryl chlorides than bulkier analogs due to improved accessibility of the metal center .
Q. How can researchers resolve contradictions in reported reactivity data for this compound in phosphoramidite synthesis?
Discrepancies in reaction outcomes (e.g., variable yields or side products) often stem from:
- Trace impurities : Residual HCl from synthesis can protonate amines, altering reaction pathways. Validate purity via ³¹P NMR or titration.
- Oxidation state : Uncontrolled oxidation to phosphine oxide derivatives may occur. Monitor reactions under inert atmospheres and use reducing agents (e.g., ascorbic acid) if needed.
- Substrate compatibility : Sterically hindered alcohols (e.g., tertiary alcohols) may require longer reaction times or elevated temperatures. Systematic screening of coupling agents (e.g., 1H-tetrazole) can improve efficiency .
Q. Methodological Considerations
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
- ³¹P NMR spectroscopy : Identifies phosphorus-containing species (e.g., δ ≈ 100–150 ppm for phosphoramidites).
- Mass spectrometry (ESI-TOF) : Confirms molecular weight and detects hydrolysis products.
- X-ray crystallography : Resolves steric configurations in metal-ligand complexes.
- FT-IR spectroscopy : Monitors P–Cl stretching vibrations (~500 cm⁻¹) to assess purity .
Q. What safety protocols are critical when handling this compound in large-scale reactions?
- Ventilation : Use fume hoods to prevent inhalation of toxic fumes (e.g., HCl).
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Spill management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite).
- Storage : Keep in sealed, argon-flushed containers at –20°C to prevent degradation .
Properties
IUPAC Name |
N-[chloro(diethylamino)phosphanyl]-N-ethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20ClN2P/c1-5-10(6-2)12(9)11(7-3)8-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEHJSIFWIIFHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(N(CC)CC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218625 | |
Record name | Bis(diethylamino)phosphorchloridite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685-83-6 | |
Record name | Chlorobis(diethylamino)phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(diethylamino)phosphorchloridite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(diethylamino)phosphorchloridite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(diethylamino)chlorophosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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